N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide
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Overview
Description
N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as C16, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It belongs to the class of imidazo[1,2-a]pyridine derivatives and has been found to exhibit promising anticancer activity against various types of cancer cells.
Mechanism of Action
The exact mechanism of action of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been found to disrupt the function of the mitochondria, which are the energy-producing organelles in cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been found to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its cytotoxic effects on cancer cells, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to inhibit tumor growth and metastasis in animal models of cancer. Furthermore, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been found to have a relatively low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as an anti-cancer agent is its potent cytotoxic activity against various types of cancer cells. Additionally, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been found to induce apoptosis in cancer cells, which is a desirable trait for anti-cancer drugs. However, one limitation of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the development of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as an anti-cancer agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more efficient drug delivery systems to improve the bioavailability and solubility of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide and to identify potential biomarkers of response to the drug. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in humans.
Synthesis Methods
The synthesis of N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with ethyl 3-chlorobenzoate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-cyanopyridine in the presence of a catalyst to yield the final product, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.
Scientific Research Applications
N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied for its potential use as an anti-cancer agent. It has been found to exhibit potent cytotoxic activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. In addition, N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for anti-cancer drugs.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWODQGMGDIIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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